molecular formula C16H21F3N2O2 B12251523 N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12251523
M. Wt: 330.34 g/mol
InChI Key: FXNDWKTYULWTIA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group and a trifluoromethyl-substituted piperidine ring

Properties

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C16H21F3N2O2/c1-2-23-14-6-4-3-5-13(14)20-15(22)11-21-9-7-12(8-10-21)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H,20,22)

InChI Key

FXNDWKTYULWTIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the ethoxyphenyl-substituted piperidine and an appropriate acylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the ethoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. The piperidine ring may play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
  • N-(2-ethoxyphenyl)-2-[4-(methyl)piperidin-1-yl]acetamide

Comparison:

  • N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide: The methoxy group may alter the compound’s electronic properties and reactivity compared to the ethoxy group.
  • N-(2-ethoxyphenyl)-2-[4-(methyl)piperidin-1-yl]acetamide: The absence of the trifluoromethyl group may result in different pharmacological properties and binding affinities.

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide stands out due to the presence of both the ethoxyphenyl and trifluoromethyl groups, which contribute to its unique chemical and biological properties.

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